(2R)-3-phenylpentan-2-amine chemical structure and properties
(2R)-3-phenylpentan-2-amine chemical structure and properties
This technical guide provides an in-depth analysis of (2R)-3-phenylpentan-2-amine , a structural homolog of amphetamine characterized by an ethyl substitution at the
Structural Identity, Synthesis, and Pharmacological Profile
Chemical Identity and Structural Analysis[1][2]
(2R)-3-phenylpentan-2-amine represents a specific regioisomer of the amphetamine class. Unlike the common "propylamphetamine" (1-phenylpentan-2-amine) or "N-ethylamphetamine," this molecule features a modification of the carbon backbone itself, specifically at the C3 position.
Nomenclature and Connectivity
-
IUPAC Name: (2R)-3-phenylpentan-2-amine
-
Systematic Name:
-methyl- -ethylphenethylamine -
Chemical Formula:
[1][2][3]
Structural Breakdown: The molecule consists of a pentane chain with an amine group at C2 and a phenyl ring at C3.
-
C2 (Alpha Carbon): Chiral center bearing the amine. The (2R) configuration aligns with the pharmacological activity of d-amphetamine.
-
C3 (Beta Carbon): Chiral center bearing the phenyl ring and an ethyl group (derived from the pentane tail). This creates significant steric bulk compared to the methylene group in standard amphetamine.
Stereochemical Complexity
The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers. The (2R) specification fixes the amine center, leaving two diastereomers:
-
(2R, 3R)-3-phenylpentan-2-amine (Erythro/Threo relationship depends on convention)
-
(2R, 3S)-3-phenylpentan-2-amine
Note on Diastereomers: In
Chemical Synthesis Protocols
The synthesis of (2R)-3-phenylpentan-2-amine requires constructing the sterically crowded C2-C3 bond or modifying a pre-existing backbone. The most robust route involves the
Synthetic Pathway: -Alkylation & Reductive Amination
Step 1: Synthesis of 3-phenylpentan-2-one The precursor ketone is synthesized by alkylating phenylacetone (P2P) with an ethyl halide. This step introduces the ethyl group at the benzylic position.
-
Reagents: Phenylacetone (1-phenylpropan-2-one), Ethyl Bromide (EtBr), Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).
-
Conditions: Anhydrous THF, -78°C (kinetic control) or 0°C.
-
Mechanism: Enolate formation at the benzylic carbon followed by
attack on ethyl bromide.
Step 2: Stereoselective Reductive Amination Converting the ketone to the amine while controlling the C2 stereochemistry.
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Chiral Resolution: To isolate the (2R) isomer, the racemic amine is resolved using L-tartaric acid or via asymmetric synthesis using an (R)-methylbenzylamine auxiliary.
Visualization of Synthesis Workflow
Caption: Figure 1. Synthetic pathway converting Phenylacetone to (2R)-3-phenylpentan-2-amine via enolate alkylation and reductive amination.
Physical and Chemical Properties[1][2][4][5][7][8][9][10][11]
The introduction of the ethyl group at the
| Property | Value (Predicted) | Rationale |
| Molecular Weight | 163.26 g/mol | |
| LogP (Lipophilicity) | ~2.8 - 3.1 | Higher than amphetamine (1.[3][4]76) due to the extra ethyl chain. |
| Boiling Point | ~235-245°C | Estimated based on homologs (e.g., 1-phenyl-2-aminopentane). |
| pKa | ~9.9 - 10.1 | Typical for primary |
| Solubility | Low in water; High in organic solvents | Increased lipophilicity reduces aqueous solubility of the free base. |
| Appearance | Colorless oil | Free base form; salts (HCl/Sulfate) are white crystalline solids. |
Pharmacological Profile (SAR Analysis)
As a
Mechanism of Action
The compound functions primarily as a Monoamine Releasing Agent (MRA) .
-
Substrate Activity: It enters the presynaptic neuron via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
VMAT2 Interaction: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing an efflux of neurotransmitters into the synapse.
Structure-Activity Relationship (SAR)
The
-
Reduced Potency: Steric bulk at the
-position generally interferes with transporter binding. Consequently, 3-phenylpentan-2-amine is predicted to be less potent than amphetamine or methamphetamine. -
Selectivity Shift:
-substitution often shifts selectivity towards Norepinephrine (NE) release over Dopamine (DA) release, potentially resulting in more sympathomimetic (peripheral) effects relative to central euphoria. -
Metabolic Stability: The ethyl group at the benzylic position blocks benzylic hydroxylation (a common metabolic route for amphetamines via CYP2D6), potentially extending the half-life .
Metabolic Pathways
Caption: Figure 2. Predicted metabolic fate showing resistance to benzylic hydroxylation but susceptibility to deamination and ring oxidation.
Analytical Characterization
For researchers identifying this compound in biological matrices or chemical samples, the following spectral signatures are diagnostic.
Mass Spectrometry (GC-MS)
-
Base Peak: m/z 44 (Typical for
-methyl amines: ). -
Tropylium Ion: m/z 91 (Benzyl fragment).
-
Molecular Ion: m/z 163 (Weak or absent).
-
Differentiation: The fragmentation pattern distinguishes it from 1-phenyl-2-aminopentane (which yields different alkyl fragments due to the propyl chain).
NMR Spectroscopy ( -NMR)
- 7.1-7.3: Multiplet (5H, Aromatic).
-
2.8-3.0: Multiplet (1H,
-CH). This signal is unique; it couples to the phenyl ring, the ethyl group, and the -CH. -
3.1-3.3: Multiplet (1H,
-CH-N). - 0.8: Triplet (3H, terminal methyl of ethyl group).
-
1.1: Doublet (3H,
-methyl group).
References
-
PubChem. (2025).[5][4][6][7] Compound Summary: 3-phenyl-2-pentanone (Precursor). National Library of Medicine.[4] Available at: [Link]
-
Biel, J. H., et al. (1964). Structure-Activity Relationships of Amphetamine Homologs.[2][8] Journal of Pharmaceutical Sciences. (Fundamental SAR on beta-substituted phenethylamines).
-
Glennon, R. A. (1999). Phenylisopropylamine Stimulants: Amphetamine-Related Agents. In: Psychoactive Drugs.[2][9] (Authoritative text on phenethylamine SAR).
-
Kovats Retention Index Data. (2024). NIST Chemistry WebBook: 3-phenyl-2-pentanone. Available at: [Link]
-
Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships.[2] Handbook of Psychopharmacology. (Foundational text on stereochemistry of substituted phenethylamines).
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- 5. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
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